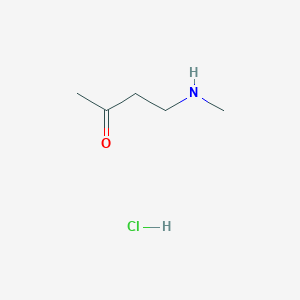

4-(Methylamino)butan-2-one hydrochloride

Description

Chemical Classification and Nomenclature

4-(Methylamino)butan-2-one hydrochloride belongs to the chemical class of beta-keto phenethylamines, specifically categorized as a synthetic cathinone derivative. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(methylamino)-2-butanone hydrochloride, reflecting its structural composition of a four-carbon ketone backbone with a methylamino substitution at the fourth position. The compound exists as a hydrochloride salt, formed through the protonation of the amino nitrogen by hydrochloric acid, resulting in improved crystalline properties and enhanced water solubility compared to the free base form.

The systematic naming convention follows established organic chemistry principles, where the longest carbon chain containing the ketone functional group serves as the parent structure. The butanone designation indicates a four-carbon ketone, with the carbonyl group positioned at the second carbon atom. The methylamino substituent at position four represents a secondary amine functionality, where a methyl group is attached to the nitrogen atom. This nomenclature system provides clear structural identification and facilitates accurate communication within the scientific community.

Chemical databases consistently report the compound under multiple synonymous names, including 26387-62-2 as the primary CAS registry number. The InChI (International Chemical Identifier) code 1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H provides a standardized representation of the molecular structure, enabling precise identification across different chemical information systems. The InChI key JCVLSZATCUEEIW-UHFFFAOYSA-N serves as a shortened, hashed version of the full InChI string for rapid database searches and cross-referencing.

Properties

IUPAC Name |

4-(methylamino)butan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVLSZATCUEEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26387-62-2 | |

| Record name | 2-Butanone, 4-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26387-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 4-Oxobutan-2-one

The most common and direct synthetic route to 4-(Methylamino)butan-2-one involves the reductive amination of 4-oxobutan-2-one (methyl vinyl ketone or its derivatives) with methylamine. This method is widely used due to its efficiency and relatively mild reaction conditions.

- Starting materials: 4-oxobutan-2-one and methylamine.

- Reaction: The carbonyl group of 4-oxobutan-2-one reacts with methylamine to form an imine intermediate.

- Reduction: The imine is reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Solvent: Methanol or ethanol is typically used as the reaction medium.

- Temperature: Room temperature to 50°C.

- Work-up: The crude amine is then treated with hydrochloric acid to form the hydrochloride salt, improving stability and facilitating purification.

Key Reaction Conditions and Data:

| Parameter | Details |

|---|---|

| Temperature | 20–50°C |

| Solvent | Methanol or ethanol |

| Reducing agent | Sodium cyanoborohydride |

| Reaction time | Several hours (typically 3–6 h) |

| Yield | Moderate to high (60–85%) |

| Purification | Crystallization as hydrochloride salt |

This method benefits from high selectivity and relatively straightforward purification steps, making it suitable for both laboratory and industrial scale synthesis.

Alternative Synthetic Routes

While reductive amination is the primary method, other synthetic strategies have been explored, including:

Direct alkylation of methylamine with 4-halobutan-2-one derivatives: This involves nucleophilic substitution where methylamine displaces a halogen atom on a halogenated butan-2-one. However, this method is less favored due to side reactions and lower selectivity.

Cyclooligomerization and hydrazone intermediates: Some research explores the formation of related amino-ketone compounds via acid-promoted cyclooligomerization of thiosemicarbazide derivatives of butan-2-one. Although this is more relevant for cyclic analogues, it provides insight into related synthetic chemistry.

Industrial Considerations and Scale-Up

In industrial settings, the reductive amination process is optimized for yield, purity, and throughput:

- Continuous flow reactors are often employed to maintain controlled reaction conditions and improve safety when handling reducing agents.

- Automated systems ensure reproducibility.

- Solvent recovery and recycling are implemented to reduce costs and environmental impact.

- Purification is typically done by crystallization of the hydrochloride salt, which enhances stability and ease of handling.

Conversion to Hydrochloride Salt

The free base 4-(Methylamino)butan-2-one is generally converted to its hydrochloride salt to improve its:

- Stability: The hydrochloride salt is less prone to oxidation and degradation.

- Solubility: Enhanced water solubility facilitates formulation and handling.

- Purity: Crystallization of the hydrochloride salt allows for removal of impurities.

- Dissolve the free base in an appropriate solvent (e.g., ethanol or isopropanol).

- Add a stoichiometric amount of hydrochloric acid (HCl) solution.

- Stir the mixture at room temperature.

- Isolate the precipitated hydrochloride salt by filtration.

- Dry under vacuum.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination | 4-oxobutan-2-one + methylamine | NaBH3CN (reducing agent) | Room temp to 50°C, MeOH/EtOH | High selectivity, good yield | Requires handling of NaBH3CN |

| Direct alkylation | 4-halobutan-2-one + methylamine | Base or solvent | Elevated temperature | Simple reagents | Side reactions, lower yield |

| Cyclooligomerization (related compounds) | 4-isothiocyanatobutan-2-one + hydrazine | Acid catalyst | Reflux, organic solvents | Useful for cyclic analogues | Complex, less direct for target compound |

Research Findings and Analytical Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of 4-(Methylamino)butan-2-one hydrochloride with characteristic chemical shifts for the methylamino group and ketone carbonyl.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Elemental Analysis: CHN elemental analysis supports the expected composition of the hydrochloride salt.

- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent stoichiometry have been optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-(Methylamino)butan-2-ol.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

4-(Methylamino)butan-2-one hydrochloride serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions due to its functional groups, allowing for the formation of more complex molecules.

Biological Research

Research has indicated that this compound may exhibit biological activity, particularly in its interactions with neurotransmitter systems. Studies suggest it may enhance locomotor activity by increasing dopamine levels, similar to other stimulant compounds.

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in pharmacology. Its mechanisms of action involve interactions with specific molecular targets, potentially influencing enzyme activity and other biological pathways.

Industrial Use

In industrial settings, this compound is used as an intermediate in the production of various chemicals. Its properties make it suitable for applications in peptide synthesis and other chemical manufacturing processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Applications |

|---|---|---|

| 4-(Methylamino)butan-2-one | Ketone | Organic synthesis, biological studies |

| 4-(Methylamino)butan-2-ol | Alcohol | Reduced form; applications in medicinal chemistry |

| 4-(Methylamino)butanoic acid | Carboxylic acid | Potential therapeutic applications |

Case Study 1: Stimulant Activity

A study highlighted the stimulant properties of this compound, demonstrating its ability to enhance locomotor activity in animal models. This effect was attributed to increased dopamine levels, suggesting potential applications in treating conditions like ADHD or narcolepsy.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow reactors. This method improved yield and purity compared to traditional batch processes, showcasing advancements in chemical manufacturing techniques.

Case Study 3: Biological Interactions

Investigations into the biological interactions of this compound revealed its role as a substrate in enzymatic reactions. These studies are crucial for understanding its pharmacological effects and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 4-(Methylamino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)butan-2-one

- Structure : Ketone at C2, hydroxyphenyl group at C4.

- Applications : Used in fragrances and as a pharmaceutical impurity (e.g., in Dobutamine Hydrochloride) .

- Safety : The International Fragrance Association (IFRA) recommends concentration limits across 12 product categories based on safety assessments .

1-Amino-4-hydroxy-butan-2-one Hydrochloride

- Structure: Amino group at C1, hydroxyl group at C4, ketone at C2.

- Applications: Limited data, but its bifunctional groups (amino and hydroxyl) suggest use in peptide synthesis or as a precursor in organic chemistry .

- Key Difference: The positional isomerism (amino at C1 vs.

4-Dimethylamino-N-benzylcathinone Hydrochloride

- Structure: Dimethylamino group at C4, benzyl-substituted cathinone backbone.

- Applications: Forensic and pharmacological research due to stimulant properties (cathinone derivative) .

- Research: Potent dopaminergic activity inferred from structural similarity to synthetic cathinones.

- Key Difference: The benzyl and dimethylamino groups increase lipophilicity and CNS penetration compared to the target compound.

Methyl 4-Amino-4-phenylbutanoate Hydrochloride

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure: Carboxylic acid at C1, dimethylamino group at C4.

- Key Difference : The carboxylic acid group introduces acidity and hydrogen-bonding capacity, contrasting with the ketone functionality.

Research Findings and Implications

- Pharmacological Activity: Cathinone derivatives (e.g., 4-Dimethylamino-N-benzylcathinone) exhibit stimulant effects, suggesting that 4-(Methylamino)butan-2-one hydrochloride may share CNS activity if structurally optimized .

- Safety Profiles : Fragrance-related compounds like 4-(4-Hydroxyphenyl)butan-2-one require strict concentration limits due to sensitization risks, highlighting the need for similar evaluations for the target compound .

Biological Activity

4-(Methylamino)butan-2-one hydrochloride, commonly referred to as a synthetic cathinone, has garnered attention in both pharmacological research and toxicology due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is classified as a substituted ketone with the chemical formula CHClN\O. Its structure features a methylamino group attached to a butan-2-one backbone, which is crucial for its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with monoamine transporters. It acts as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and reward pathways. The compound's mechanism can be summarized as follows:

- Monoamine Transporter Inhibition : It inhibits the reuptake of dopamine (DAT) and norepinephrine transporters (NET), leading to increased extracellular levels of these neurotransmitters .

- Enantiomeric Activity : Research indicates that the S-(+)-enantiomer exhibits greater potency as a reuptake inhibitor compared to its R-(−)-counterpart . This enantioselectivity is significant in determining the compound's overall effects on behavior and physiology.

Pharmacological Effects

The compound has been studied for its potential therapeutic effects, including:

- Stimulant Activity : Similar to other stimulants, it enhances locomotor activity due to increased dopamine levels in the brain.

- Potential for Abuse : Due to its stimulant properties, there is concern regarding its potential for abuse and addiction, which is common among synthetic cathinones .

Toxicological Concerns

Toxicity studies have indicated hepatotoxic effects in vitro, particularly when assessing the enantiomers in primary cultures of rat hepatocytes. No significant enantioselectivity was observed in hepatotoxicity, suggesting that both forms may pose similar risks .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to increased locomotor activity and altered core temperature regulation. These findings correlate with its action as a stimulant .

- Hepatotoxicity Assessment : In vitro studies conducted on rat hepatocytes revealed that both enantiomers exhibit similar levels of cytotoxicity, raising concerns about liver health upon exposure to the compound .

- Comparative Analysis with Other Synthetic Cathinones : Comparative studies have shown that this compound shares similar pharmacological profiles with other synthetic cathinones like α-PVP and methylone, highlighting common pathways of action and toxicity .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHClN\O |

| CAS Number | 26387-62-2 |

| Molecular Weight | 133.61 g/mol |

| Mechanism of Action | Monoamine transporter inhibition |

| Primary Targets | DAT, NET |

Q & A

Q. What are the recommended synthetic routes for 4-(Methylamino)butan-2-one hydrochloride, and how can reaction efficiency be optimized?

A common approach involves reductive amination of 4-oxobutan-2-one with methylamine, followed by HCl salt formation. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance amine reactivity .

- Temperature control : Maintain 0–5°C during HCl addition to prevent side reactions.

- Monitoring : Use TLC (silica gel, ethyl acetate:hexane = 1:1) or HPLC (C18 column, UV detection at ~350 nm) to track reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : 1H NMR (D2O, δ 2.3–2.7 ppm for methylamino protons; δ 3.1–3.5 ppm for ketone-adjacent CH2) and 13C NMR (δ 210–215 ppm for ketone carbon) .

- Mass spectrometry : ESI-MS in positive mode for [M+H]+ ion (theoretical m/z for C5H12ClNO: 161.05) .

- UV/Vis : Detect λmax near 350 nm for quantification in solution-phase studies .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Handling : Use inert atmosphere (N2/Ar) during weighing to avoid moisture absorption .

Advanced Research Questions

Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

- 2D NMR : Employ HSQC and HMBC to confirm connectivity and assign ambiguous peaks .

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

- Impurity analysis : Use HPLC with impurity reference standards (e.g., EP/ICH guidelines) to rule out contamination .

Q. What strategies assess hydrolytic stability under varying pH conditions?

- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C and monitor degradation via HPLC .

- Kinetic modeling : Calculate rate constants (k) and half-life (t1/2) using the Arrhenius equation to predict shelf-life .

Q. How should in vitro biological activity assays address solubility and stability limitations?

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes to improve aqueous solubility .

- Stability-indicating assays : Validate assay conditions (e.g., LC-MS) to distinguish intact compound from degradation products .

Q. What analytical methods quantify trace impurities, and how is method validation conducted?

- HPLC-DAD/UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with detection at 350 nm .

- Validation parameters : Include specificity, linearity (R² ≥0.99), LOD/LOQ (≤0.1% w/w), and precision (%RSD ≤2%) per ICH Q2(R1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.